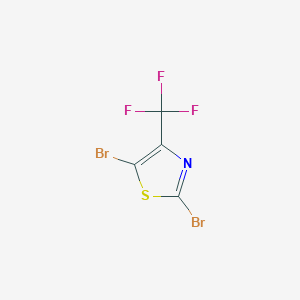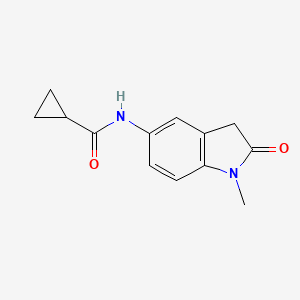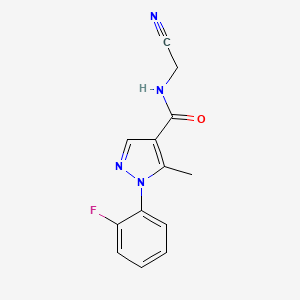
2,5-Dibromo-4-(trifluoromethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,5-Dibromo-4-(trifluoromethyl)thiazole is a brominated and trifluoromethylated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of bromine and trifluoromethyl groups suggests that this compound could be of interest in the development of materials with low bandgap properties or as a candidate in drug discovery programs due to the potential for further chemical modifications.
Synthesis Analysis
The synthesis of related thiazole compounds often involves the use of brominated synthons or precursors. For instance, the one-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole utilizes 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide, indicating that bromine plays a crucial role in the synthesis of such compounds . Additionally, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles further underscores the importance of brominated intermediates in the synthesis of trifluoromethyl thiazoles .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. For example, the synthesis and characterization of trifluoromethyl heterocyclic compounds, including thiazoline and thiazole derivatives, provide insights into the impact of the trifluoromethyl group on the molecular structure .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for further functionalization and application in different fields. The one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives demonstrates the versatility of thiazole compounds in forming diverse biological scaffolds . Moreover, the preparation of 2-thiono-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline highlights the potential for tautomeric studies, which are crucial for understanding the reactivity and stability of thiazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their spectroscopic characteristics and crystalline structure, are influenced by the substituents attached to the thiazole ring. For instance, the study of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline derivatives reveals information about their spectroscopic properties and crystalline structure, including intermolecular fluorine contacts . Similarly, the structural and conformational studies of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives provide insights into their geometry and vibrational properties .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Reactions with Electrophiles : The treatment of related thiazole compounds with various electrophiles has been explored. For instance, a study demonstrated that treating 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with n-butyllithium created a reactive dianion, which could be further reacted with different electrophiles, indicating potential for diverse chemical synthesis (South & Van Sant, 1991).
Synthon for Drug Discovery : The compound has been used as a synthon in drug discovery. A research demonstrated the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, which can react with aromatic amines and sodium thiocyanate to lead to thiazoles, showcasing its role in the development of new drugs (Colella et al., 2018).
Material Science and Electronics
- Polythiazoles for Conductivity : Thiazole derivatives have been synthesized for use in materials science, particularly in creating conductive polymers. For example, a study on poly(thiazole-2,5-diyl) and similar polymers revealed their potential in forming semiconducting materials (Maruyama, Suganuma, & Yamamoto, 1995).
Fluorescence and Luminescence Studies
- Fluorescent Thiazoles : The creation of highly fluorescent thiazoles, including 4-hydroxythiazoles, has been a subject of research, offering applications in areas like optical materials and sensors. The synthesis of these compounds and their fluorescence properties have been explored (Kammel et al., 2016).
Sensor Development
- Thiazole-Based Sensors : Thiazole derivatives have been investigated for their potential in sensor applications. For instance, a study described the synthesis of a thiazole-based conjugated polymer used as a colorimetric sensor for the visual detection of certain metal ions (Li et al., 2015).
Pharmaceutical Applications
- Anticancer Activity : Research has been conducted on thiazole derivatives for their potential anticancer activity. A study synthesized novel thiazole-5-carboxamide derivatives and evaluated their efficacy against various cancer cell lines (Cai et al., 2016).
Corrosion Inhibition
- Corrosion Inhibitor Studies : Thiazole compounds have been investigated as corrosion inhibitors, with some studies examining their effectiveness in protecting metals like steel in acidic solutions (Bentiss et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, “Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contamination with oxidising agents as ignition may result .
Orientations Futures
Thiazoles, including “2,5-Dibromo-4-(trifluoromethyl)thiazole”, have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic . Therefore, they are considered promising scaffolds for the development of new drugs . The fungicidal activities of thiazole-5-carboxanilides, a class of compounds related to “2,5-Dibromo-4-(trifluoromethyl)thiazole”, were screened and the results were remarkable .
Propriétés
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F3NS/c5-2-1(4(7,8)9)10-3(6)11-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGZFYCKSVWQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-(trifluoromethyl)thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)
![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)
![2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B2546723.png)
![9-(4-ethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)
![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)
![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)